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Compound of Interest

Compound Name:
N,N-dimethylmorpholine-2-

carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608 Get Quote

Executive Summary & Identity Profile
N,N-Dimethylmorpholine-2-carboxamide is a high-value heterocyclic building block used

primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike its positional

isomer (morpholine-4-carboxamide, a urea derivative), the 2-carboxamide retains the

secondary amine at position 4, allowing for further diversification while presenting a

solubilizing, non-ionizable polar motif at position 2.

This guide details the physicochemical profile, synthesis, and strategic application of this

scaffold, specifically focusing on the hydrochloride salt forms which are the industry standard

for stability and handling.
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Property Data

Chemical Name N,N-Dimethylmorpholine-2-carboxamide

Common Synonyms
Morpholine-2-carboxylic acid dimethylamide; 2-

(Dimethylcarbamoyl)morpholine

Molecular Formula
C₇H₁₄N₂O₂ (Free Base) / C₇H₁₅ClN₂O₂ (HCl

Salt)

Molecular Weight
158.20 g/mol (Free Base) / 194.66 g/mol (HCl

Salt)

CAS (Racemic HCl) 1361115-06-1

CAS ((S)-Isomer HCl) 1260007-88-8

CAS ((R)-Isomer HCl) 1354021-66-7

SMILES CN(C)C(=O)C1CNCCO1

LogP (Calc) -0.6 (Highly Polar)

TPSA ~32-40 Å²

Critical Note on Isomerism: The C2 position is a chiral center. While the racemic form (CAS

1361115-06-1) is suitable for initial screening, the (S)-isomer (CAS 1260007-88-8) is frequently

preferred in medicinal chemistry campaigns to match the stereochemical constraints of protein

binding pockets [1, 2].

Strategic Utility in Drug Design
This scaffold is not merely a linker; it is a functional "solubility warhead."

Physicochemical Modulation
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Solubility Enhancement: The dimethylamide group disrupts crystal lattice packing and lowers

LogP without introducing a basic center that might cause hERG liability or phospholipidosis.

Fsp³ Character: The morpholine ring introduces three-dimensionality (chair conformation),

escaping "flat-land" chemistry which correlates with higher clinical success rates.

Metabolic Stability: The amide bond at C2 is generally more stable to plasma esterases than

the corresponding ester (morpholine-2-carboxylate), prolonging half-life (

).

Vector Analysis
N4-Position: The secondary amine is the primary vector for coupling to aromatic cores (via

SNAr or Buchwald-Hartwig) or acylating to form ureas/amides.

C2-Position: The dimethylamide projects into solvent space, often serving as a "solvent

anchor" to improve the water solubility of lipophilic kinase inhibitors.

Validated Synthesis Protocol
Objective: Synthesize N,N-dimethylmorpholine-2-carboxamide hydrochloride from N-Boc-

morpholine-2-carboxylic acid. Scale: Gram-scale (scalable to kg).

Retrosynthetic Logic
Direct amidation of morpholine-2-carboxylic acid is challenging due to the competing

nucleophilicity of the N4 amine. Therefore, an N-Boc protection strategy is mandatory to ensure

regioselectivity at the carboxylic acid.

Step-by-Step Methodology
Step 1: Amide Coupling

Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 eq), Dimethylamine hydrochloride (1.2

eq), HATU (1.1 eq), DIPEA (3.0 eq).

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
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Protocol:

Dissolve N-Boc-morpholine-2-carboxylic acid in DMF at 0°C.

Add DIPEA and stir for 10 minutes to activate the acid.

Add HATU. The solution will turn yellow/orange. Stir for 15 mins.

Add Dimethylamine HCl.

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO₃ (to

remove unreacted acid), and brine. Dry over Na₂SO₄.

Yield: Expect >85% of tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate.

Step 2: N-Boc Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.

Solvent: 1,4-Dioxane or MeOH.

Protocol:

Dissolve the intermediate from Step 1 in minimal 1,4-dioxane.

Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

Stir at RT for 2–3 hours. A white precipitate should form.

Purification: Filter the solid. Wash with cold Et₂O (Diethyl ether) to remove organic

impurities.

Drying: Vacuum dry to yield the target HCl salt.

Synthetic Pathway Visualization
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N-Boc-morpholine-2-carboxylic acid
(CAS 189321-66-2)

Intermediate:
N-Boc-2-(dimethylcarbamoyl)morpholine

Step 1: Amide Coupling

Dimethylamine HCl
HATU / DIPEA

Target Product:
N,N-Dimethylmorpholine-2-carboxamide HCl

(CAS 1361115-06-1)

Step 2: Deprotection

4M HCl / Dioxane

Click to download full resolution via product page

Figure 1: Two-step synthetic workflow for generating the HCl salt from the Boc-protected acid

precursor.

Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold, the following analytical markers must be

met.

Technique Expected Signal / Observation

¹H NMR (DMSO-d₆)

Amide Methyls: Two distinct singlets or a broad

split peak around 2.8–3.1 ppm (due to restricted

rotation of the amide bond). Morpholine Ring:

Multiplets between 2.7–4.0 ppm. Amine Proton:

Broad singlet >9.0 ppm (ammonium salt).

LC-MS (ESI+)
[M+H]⁺ Peak: 159.1 m/z (Free base mass).

Purity: >95% by UV (214/254 nm).

Appearance White to off-white hygroscopic solid (HCl salt).

Handling & Safety (E-E-A-T)
Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term

stability.
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Stereochemistry: If using the chiral (S)-isomer, avoid strong bases and high heat during

workup to prevent racemization at the C2 alpha-carbon.

Toxicity: While specific toxicology on this fragment is limited, morpholine derivatives can be

skin/eye irritants. Handle with standard PPE (gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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